N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with a trifluoromethyl group and a pyrimidinylamino phenyl group, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine derivative, followed by the introduction of the ethylamino group. The final step involves coupling the pyrimidinylamino phenyl intermediate with 2-(trifluoromethyl)benzoyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in leukemia treatment.
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: Studied for its anti-angiogenic and DNA cleavage activities.
Uniqueness
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-(trifluoromethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H20F3N5O |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C21H20F3N5O/c1-3-25-18-12-13(2)26-20(29-18)28-15-10-8-14(9-11-15)27-19(30)16-6-4-5-7-17(16)21(22,23)24/h4-12H,3H2,1-2H3,(H,27,30)(H2,25,26,28,29) |
InChI Key |
IIZXODRAIINQCR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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